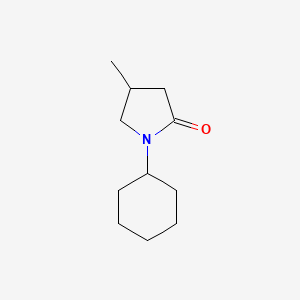
1-Cyclohexyl-4-methyl-pyrrolidin-2-one
Cat. No. B8326686
M. Wt: 181.27 g/mol
InChI Key: QQUJSYBYZSOURX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07713979B2
Procedure details


Place 1-cyclohexyl-4-hydroxymethyl-pyrrolidin-2-one (Preparation 2) (2.5 g, 12.7 mmol) and triphenylphosphene (3.7 g, 13.9 mmol) in a flask and add dry N,N-dimethyl-acetamide (20 mL). Add a solution of iodine (3.2 g, 12.7 mol) in N,N-dimethyl-acetamide (3 mL). Stir reaction for 24 hours. Quench the reaction with saturated sodium bisulfite (20 mL) and extract with methylene chloride. Dry over sodium sulfate, filter, and concentrate. Dissolve crude material in acetonitrile (100 mL) and add glacial acetic acid (15 mL) and zinc (12.4 g, 190.1 mmol), then heat to 75° C. and stir for 6 hours. Cool to room temperature, filter, and partition between water and methylene chloride. Separate layers and wash methylene chloride with saturated sodium bicarbonate. Dry over sodium sulfate, filter, and concentrate. Purify by silica gel (30-40% ethyl acetate in hexane) to yield 1.0 g (45%) of the title compound. NMR (CDCl3) δ 3.94 (m, 1H), 3.45 (m, 1H), 2.88 (dd, 1H), 2.55 (dd, 1H), 2.38 (m, 1H), 2.02 (dd, 1H), 1.78 (m, 2H), 1.68 (m, 3H), 1.35 (m, 4H), 1.09 (m, 4H).






Name
Yield
45%
Identifiers


|
REACTION_CXSMILES
|
[CH:1]1([N:7]2[CH2:11][CH:10]([CH2:12]O)[CH2:9][C:8]2=[O:14])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.II.C(O)(=O)C>CN(C)C(=O)C.[Zn]>[CH:1]1([N:7]2[CH2:11][CH:10]([CH3:12])[CH2:9][C:8]2=[O:14])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)N1C(CC(C1)CO)=O
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C(C)=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
3.2 g
|
|
Type
|
reactant
|
|
Smiles
|
II
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C(C)=O)C
|
Step Three
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
12.4 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Zn]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
75 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
Stir
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reaction for 24 hours
|
|
Duration
|
24 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Quench
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction with saturated sodium bisulfite (20 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extract with methylene chloride
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
Dry over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrate
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
Dissolve crude material in acetonitrile (100 mL)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stir for 6 hours
|
|
Duration
|
6 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Cool to room temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
partition between water and methylene chloride
|
WASH
|
Type
|
WASH
|
|
Details
|
Separate layers and wash methylene chloride with saturated sodium bicarbonate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
Dry over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purify by silica gel (30-40% ethyl acetate in hexane)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CCCCC1)N1C(CC(C1)C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1 g | |
| YIELD: PERCENTYIELD | 45% | |
| YIELD: CALCULATEDPERCENTYIELD | 43.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
